molecular formula C16H17ClN2O3S2 B2610165 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034612-88-7

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-sulfonamide

Cat. No. B2610165
CAS RN: 2034612-88-7
M. Wt: 384.89
InChI Key: LGCSQWHZPYBWBL-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-sulfonamide, also known as BF-DAT, is a chemical compound that has gained significant interest in scientific research due to its potential as a tool for studying the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, and BF-DAT has been shown to selectively bind to DAT, making it a valuable tool for studying the function and regulation of DAT.

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds with structural similarities to "N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-sulfonamide" have revealed insights into their crystal structures. For instance, the crystal structure analysis of tolylfluanid, a compound with a comparable sulfonamide group, provides valuable information on molecular interactions and stability, contributing to the understanding of how similar compounds might interact in various environments (Cho et al., 2014).

Synthesis and Characterization of Complex Molecules

The synthesis of complex molecules featuring benzofuran and thiophene units, akin to the structure of interest, has been a significant area of research. These studies often involve the development of novel synthetic routes, leading to compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines showcases the creation of fluorescent probes, highlighting the compound's utility in bioimaging and sensor development (Bodke et al., 2013).

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s generally advised to avoid contact with skin and eyes when handling similar compounds, as they may cause irritation or allergic reactions .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-19(2)12(14-9-11-5-3-4-6-13(11)22-14)10-18-24(20,21)16-8-7-15(17)23-16/h3-9,12,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCSQWHZPYBWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-sulfonamide

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